Z-Thr-onb
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Overview
Description
. This compound is primarily used in research and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Thr-onb typically involves the esterification of Z-L-Threonine with 4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems like chromatography is common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrobenzyl ester group, leading to the formation of corresponding nitro compounds.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amino derivatives.
Substitution: Various substituted threonine derivatives.
Scientific Research Applications
Z-Thr-onb is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Applied in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of Z-Thr-onb involves its interaction with specific molecular targets, primarily through its ester and nitrobenzyl groups. These functional groups can undergo various chemical transformations, enabling the compound to act as a substrate or inhibitor in enzymatic reactions. The pathways involved include ester hydrolysis, nitro group reduction, and nucleophilic substitution, which facilitate its role in biochemical processes.
Comparison with Similar Compounds
Z-L-Serine 4-nitrobenzyl ester: Similar in structure but with a serine backbone instead of threonine.
Z-L-Valine 4-nitrobenzyl ester: Contains a valine backbone, differing in the side chain structure.
Z-L-Leucine 4-nitrobenzyl ester: Features a leucine backbone, offering different steric and electronic properties.
Uniqueness of Z-Thr-onb: this compound is unique due to the presence of the threonine backbone, which provides distinct stereochemistry and reactivity compared to other amino acid derivatives. The hydroxyl group in threonine allows for additional hydrogen bonding and reactivity, making this compound a versatile compound in synthetic and biochemical applications .
Properties
IUPAC Name |
(4-nitrophenyl)methyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-13(22)17(20-19(24)28-12-14-5-3-2-4-6-14)18(23)27-11-15-7-9-16(10-8-15)21(25)26/h2-10,13,17,22H,11-12H2,1H3,(H,20,24)/t13-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGUXNWBDJGIBM-DYVFJYSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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